

Application Note: Characterization of Palmitelaidyl Methane Sulfonate using NMR Spectroscopy

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Compound of Interest

Compound Name: *Palmitelaidyl methane sulfonate*

Cat. No.: *B025028*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Palmitelaidyl methane sulfonate is a long-chain unsaturated fatty alcohol derivative with the chemical formula $C_{17}H_{34}O_3S$.^[1] Its structure consists of a C16 monounsaturated fatty alcohol chain with a trans double bond at the C9 position, esterified with methane sulfonic acid. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural elucidation and purity assessment of such molecules.^[2] This application note provides a detailed protocol and expected data for the characterization of **Palmitelaidyl methane sulfonate** using 1H and ^{13}C NMR spectroscopy.

Data Presentation

The structural integrity of **Palmitelaidyl methane sulfonate** can be confirmed by analyzing the chemical shifts, multiplicities, and integrations of the signals in its 1H and ^{13}C NMR spectra. The following tables summarize the predicted chemical shifts for the key nuclei in the molecule.

Table 1: Predicted 1H NMR Spectral Data for **Palmitelaidyl Methane Sulfonate** in $CDCl_3$

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~5.40	m	2H	-CH=CH- (Olefinic protons)
~4.20	t	2H	-CH ₂ -O-
~2.95	s	3H	CH ₃ -SO ₃ -
~2.00	m	4H	-CH ₂ -CH=CH-CH ₂ -
~1.65	p	2H	-CH ₂ -CH ₂ -O-
~1.25	br s	18H	-(CH ₂) ₉ - (Bulk methylene protons)
~0.88	t	3H	-CH ₂ -CH ₃

Table 2: Predicted ¹³C NMR Spectral Data for **Palmitelaidyl Methane Sulfonate** in CDCl₃

Chemical Shift (ppm)	Assignment
~130.0	-CH=CH- (Olefinic carbons)
~70.0	-CH ₂ -O-
~37.5	CH ₃ -SO ₃ -
~32.0 - 22.0	-(CH ₂) ₁₂ - (Aliphatic carbons)
~14.0	-CH ₃

Experimental Protocols

A detailed methodology for the NMR analysis of **Palmitelaidyl methane sulfonate** is provided below.

I. Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

- Solvent Selection: Chloroform-d (CDCl_3) is a suitable solvent for **Palmitelaidyl methane sulfonate**. Other deuterated solvents such as dimethyl sulfoxide- d_6 (DMSO-d_6) or methanol- d_4 (CD_3OD) can also be used depending on the sample's solubility and the desired chemical shift dispersion.^[4]
- Sample Concentration:
 - For ^1H NMR, dissolve 5-10 mg of **Palmitelaidyl methane sulfonate** in 0.6-0.7 mL of CDCl_3 .^[3]
 - For ^{13}C NMR, a higher concentration of 20-50 mg in 0.6-0.7 mL of CDCl_3 is recommended due to the lower natural abundance of the ^{13}C isotope.^[3]
- Procedure: a. Weigh the desired amount of **Palmitelaidyl methane sulfonate** directly into a clean, dry vial. b. Add the deuterated solvent using a clean pipette. c. Gently vortex or sonicate the vial to ensure complete dissolution of the sample. d. Using a Pasteur pipette with a cotton plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.^{[5][6]} e. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm). f. Cap the NMR tube securely.

II. NMR Data Acquisition

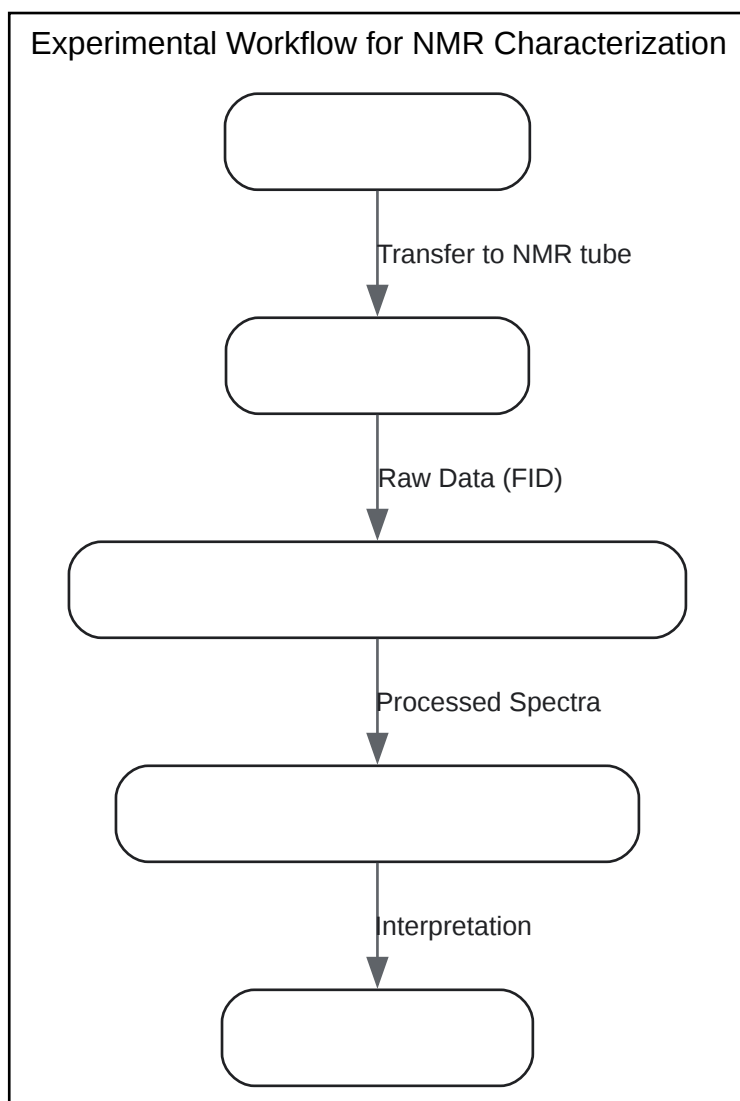
- Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.
- ^1H NMR Parameters:
 - Pulse Sequence: Standard single-pulse sequence (zg30).
 - Spectral Width: 12-15 ppm.
 - Acquisition Time: 2-3 seconds.
 - Relaxation Delay: 1-2 seconds.
 - Number of Scans: 16-64 scans, depending on the sample concentration.

- ^{13}C NMR Parameters:
 - Pulse Sequence: Proton-decoupled pulse sequence (zgpg30).
 - Spectral Width: 200-220 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024-4096 scans, depending on the sample concentration.

Visualizations

The following diagrams illustrate the structure of **Palmitelaidyl methane sulfonate** and the experimental workflow for its characterization.

Caption: Structure of **Palmitelaidyl methane sulfonate**.



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Caption: Workflow for NMR characterization.

Interpretation of Results

The predicted NMR data provides a clear fingerprint for the structure of **Palmitelaidyl methane sulfonate**.

- ^1H NMR Spectrum:
 - The olefinic protons ($-\text{CH}=\text{CH}-$) are expected to appear as a multiplet around 5.40 ppm, confirming the presence of the double bond.

- The triplet at approximately 4.20 ppm corresponds to the methylene group adjacent to the sulfonate ester oxygen (-CH₂-O-).
- A sharp singlet at around 2.95 ppm with an integration of 3H is characteristic of the methyl group of the methane sulfonate moiety (CH₃-SO₃-).
- The protons on the carbons adjacent to the double bond (-CH₂-CH=) will appear as a multiplet around 2.00 ppm.
- The large, broad singlet at ~1.25 ppm represents the bulk of the methylene groups in the long aliphatic chain.
- The terminal methyl group (-CH₂-CH₃) will be observed as a triplet at approximately 0.88 ppm.
- ¹³C NMR Spectrum:
 - The two carbons of the double bond (-CH=CH-) are expected in the olefinic region around 130.0 ppm.
 - The carbon attached to the sulfonate ester oxygen (-CH₂-O-) will be found downfield at approximately 70.0 ppm.
 - The methyl carbon of the methane sulfonate group (CH₃-SO₃-) will appear around 37.5 ppm.
 - The remaining aliphatic carbons of the fatty acid chain will give rise to a series of signals in the 14.0 to 32.0 ppm range.

By comparing the acquired NMR spectra with these expected chemical shifts and integration values, the identity and purity of **Palmitelaidyl methane sulfonate** can be confidently determined. Any significant deviation from these values or the presence of additional peaks would indicate the presence of impurities or a different isomeric structure.

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